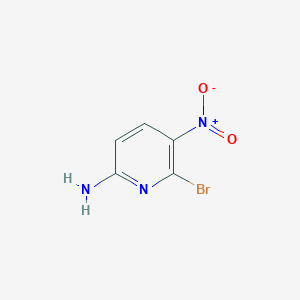

6-Bromo-5-nitropyridin-2-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-5-nitropyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrN3O2/c6-5-3(9(10)11)1-2-4(7)8-5/h1-2H,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSICIBOPCHOCJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1[N+](=O)[O-])Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60516056 | |

| Record name | 6-Bromo-5-nitropyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60516056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84487-05-8 | |

| Record name | 6-Bromo-5-nitropyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60516056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide: 6-Bromo-5-nitropyridin-2-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical methodologies related to 6-Bromo-5-nitropyridin-2-amine. This compound is a valuable building block in medicinal chemistry and drug discovery, offering a versatile scaffold for the development of novel therapeutic agents.

Core Chemical Properties

This compound, identified by the CAS Number 84487-05-8, possesses a unique substitution pattern on the pyridine ring that imparts specific reactivity and potential for further functionalization. Below is a summary of its key chemical and physical properties.

| Property | Value |

| Molecular Formula | C₅H₄BrN₃O₂ |

| Molecular Weight | 218.01 g/mol |

| Melting Point | 199-202°C (for the isomer 6-Bromo-3-nitropyridin-2-amine) |

| Boiling Point | 357.488°C at 760 mmHg |

| Density | 1.9 g/cm³ |

| Flash Point | 165.2°C |

| Solubility | Data not available |

Synthesis and Reactivity

The synthesis of this compound typically involves a multi-step process starting from a substituted pyridine derivative. A general synthetic approach involves the bromination and nitration of an appropriate aminopyridine precursor. The precise regioselectivity of these reactions is crucial and often requires careful control of reaction conditions.

General Synthetic Workflow:

Caption: A generalized workflow for the synthesis of this compound.

The presence of the bromine atom at the 6-position and the nitro group at the 5-position makes the pyridine ring susceptible to nucleophilic aromatic substitution. The amino group at the 2-position can be readily diazotized or acylated, providing further avenues for derivatization. This compound is a valuable precursor for Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds to introduce diverse aryl or heteroaryl moieties.

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling:

This protocol outlines a general procedure for the Suzuki-Miyaura cross-coupling of a bromo-aminopyridine derivative with an arylboronic acid. This method can be adapted for this compound.

Materials:

-

This compound

-

Arylboronic acid (1.2-1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents)

-

Solvent (e.g., 1,4-dioxane/water mixture, toluene, or DMF)

Procedure:

-

To a reaction vessel, add this compound, the arylboronic acid, the palladium catalyst, and the base.

-

Purge the vessel with an inert gas (e.g., nitrogen or argon).

-

Add the degassed solvent system to the reaction mixture.

-

Heat the mixture to the desired temperature (typically 80-120°C) and stir for the required time (monitored by TLC or LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Caption: Experimental workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Safety and Handling

This compound and its derivatives should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times.[1] Avoid inhalation of dust and contact with skin and eyes.[1] In case of contact, wash the affected area thoroughly with water.[2][3] Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[1][4]

Biological Activity and Signaling Pathways

While the specific biological activities and signaling pathways of this compound are not extensively documented in publicly available literature, its structural motifs are present in numerous compounds with known pharmacological properties. The aminopyridine scaffold is a common feature in many kinase inhibitors and other targeted therapies. The bromo and nitro functionalities offer handles for further chemical modification to explore structure-activity relationships and develop potent and selective drug candidates. For instance, the related compound 6-Bromo-5-methylpyridin-2-amine is described as an imidazopyridine drug that has shown to inhibit the growth of bacterial strains in vitro. Further research is warranted to elucidate the biological profile of this compound and its derivatives.

Caption: Potential logical relationships for drug discovery based on the compound's structure.

Spectral Data Interpretation

-

¹H NMR: Signals corresponding to the two aromatic protons on the pyridine ring and the protons of the amino group. The chemical shifts will be influenced by the electron-withdrawing nitro group and the bromine atom.

-

¹³C NMR: Resonances for the five carbons of the pyridine ring. The carbons attached to the bromine and nitro groups will show characteristic shifts.

-

IR Spectroscopy: Stretching vibrations for the N-H bonds of the amino group (typically two bands for a primary amine), C-H bonds of the aromatic ring, C=N and C=C bonds of the pyridine ring, and the characteristic symmetric and asymmetric stretches of the nitro group.

-

Mass Spectrometry: The molecular ion peak corresponding to the exact mass of the compound, along with fragmentation patterns characteristic of the bromo-nitropyridine structure. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) will be a key feature.

Researchers are advised to acquire and interpret their own analytical data for confirmation of structure and purity.

References

An In-depth Technical Guide to 6-Bromo-5-nitropyridin-2-amine (CAS No. 84487-05-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Bromo-5-nitropyridin-2-amine is a substituted pyridine derivative with significant potential as a key building block in the synthesis of complex heterocyclic compounds. Its trifunctional nature, featuring an amino group, a nitro group, and a bromine atom, offers a versatile platform for a variety of chemical transformations. This guide provides a comprehensive overview of its physicochemical properties, plausible synthetic routes, potential chemical reactivity, and applications in medicinal chemistry, particularly in the development of kinase inhibitors. Due to the limited availability of specific experimental data for this compound in peer-reviewed literature, this guide extrapolates from well-established protocols for structurally similar molecules to provide detailed, illustrative experimental procedures.

Physicochemical Properties

Table 1: Physicochemical Data of this compound and Its Isomers

| Property | This compound (CAS: 84487-05-8) | 6-Bromo-3-nitropyridin-2-amine (CAS: 84487-04-7) | 2-Bromo-3-nitropyridin-4-amine (CAS: 84487-14-9) |

| Molecular Formula | C₅H₄BrN₃O₂[1] | C₅H₄BrN₃O₂ | C₅H₄BrN₃O₂ |

| Molecular Weight | 218.01 g/mol [1] | 218.01 g/mol | 218.01 g/mol |

| Appearance | Solid (Predicted) | Solid | - |

| Melting Point | Not Available | 199-202 °C | Not Available |

| Boiling Point | 357.5±37.0 °C (Predicted) | 349.5±37.0 °C at 760 mmHg | Not Available |

| Density | 1.929±0.06 g/cm³ (Predicted) | 1.9±0.1 g/cm³ | Not Available |

Synthesis and Experimental Protocols

A definitive, published synthetic protocol for this compound is not currently available in the scientific literature. However, a highly plausible route is the regioselective nitration of 2-amino-6-bromopyridine. This approach is analogous to the well-documented synthesis of other substituted aminonitropyridines.[2][3][4]

Proposed Synthesis: Nitration of 2-Amino-6-bromopyridine

The synthesis of this compound can be envisioned through the electrophilic nitration of 2-amino-6-bromopyridine using a mixture of concentrated nitric and sulfuric acids. The amino group is a strong activating group and directs ortho- and para- to itself. In the case of 2-amino-6-bromopyridine, the 3- and 5-positions are activated. The 5-position is generally favored for nitration in related aminopyridines.[2]

Caption: Proposed synthesis of this compound.

Illustrative Experimental Protocol for Nitration

This protocol is adapted from established procedures for the nitration of similar aminopyridine substrates.[5][6]

Materials:

-

2-Amino-6-bromopyridine

-

Concentrated Sulfuric Acid (H₂SO₄, 98%)

-

Concentrated Nitric Acid (HNO₃, 70%)

-

Crushed Ice

-

Ammonium Hydroxide solution (or other suitable base)

-

Distilled Water

-

Ethanol (for recrystallization)

Equipment:

-

Three-necked round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Thermometer

-

Ice-salt bath

-

Büchner funnel and filter paper

Procedure:

-

Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel, add concentrated sulfuric acid.

-

Substrate Addition: Cool the sulfuric acid to 0°C using an ice-salt bath. Slowly and portion-wise, add 2-amino-6-bromopyridine to the stirred sulfuric acid, ensuring the temperature is maintained below 5°C.

-

Nitrating Agent Addition: Prepare a pre-cooled (0°C) mixture of concentrated nitric acid and concentrated sulfuric acid. Add this nitrating mixture dropwise to the reaction flask via the dropping funnel over a period of 1-2 hours. Maintain the reaction temperature at or below 5°C throughout the addition.

-

Reaction: After the addition is complete, continue to stir the mixture at 0-5°C for an additional hour, then allow it to slowly warm to room temperature and stir for another 1-2 hours.

-

Quenching: Carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.

-

Neutralization: Slowly neutralize the acidic solution with a suitable base, such as ammonium hydroxide, until a pH of 7-8 is reached. This should be done in an ice bath to control the exotherm.

-

Isolation and Purification: Collect the resulting precipitate by vacuum filtration. Wash the solid thoroughly with cold water until the washings are neutral. The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield this compound.

Chemical Reactivity and Applications in Synthesis

This compound is a versatile intermediate for organic synthesis due to its multiple functional groups.

Suzuki-Miyaura Cross-Coupling

The bromine atom at the 6-position is susceptible to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds. This reaction is a powerful tool for introducing aryl or heteroaryl substituents, which is a common strategy in the synthesis of kinase inhibitors.[7][8]

Caption: Suzuki-Miyaura coupling of this compound.

Illustrative Experimental Protocol for Suzuki-Miyaura Coupling

This generalized protocol is based on standard procedures for the Suzuki-Miyaura coupling of bromopyridines.[8]

Materials:

-

This compound

-

Aryl- or heteroaryl-boronic acid (1.1-1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2-3 equivalents)

-

Solvent (e.g., 1,4-dioxane/water, toluene, or DMF)

Procedure:

-

To a reaction vessel, add this compound, the boronic acid, the palladium catalyst, and the base.

-

Purge the vessel with an inert gas (e.g., nitrogen or argon).

-

Add the degassed solvent system.

-

Heat the reaction mixture to a temperature typically between 80-120°C and stir until the starting material is consumed (monitor by TLC or LC-MS).

-

Cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Reduction of the Nitro Group

The nitro group can be readily reduced to an amino group using various reducing agents, such as SnCl₂/HCl, H₂/Pd-C, or iron in acetic acid. This transformation yields a diaminopyridine derivative, which is a common precursor for the synthesis of fused heterocyclic systems like imidazopyridines.

Reactions of the Amino Group

The amino group at the 2-position can undergo a range of reactions, including acylation, alkylation, and diazotization, allowing for further functionalization of the molecule.

Applications in Drug Discovery

Substituted pyridines are a prevalent scaffold in medicinal chemistry.[9] this compound, and the intermediates derived from it, are valuable in the synthesis of biologically active compounds, particularly kinase inhibitors.[7] Kinase inhibitors are a major class of targeted cancer therapeutics. The pyridine core can form crucial hydrogen bonds with the hinge region of the kinase ATP-binding site. The various substituents on the pyridine ring allow for the modulation of potency, selectivity, and pharmacokinetic properties of the inhibitor.

A plausible application of this compound is in the synthesis of analogs of kinase inhibitors where a substituted aminopyridine core is required. For example, related compounds have been used in the synthesis of inhibitors for cyclin-dependent kinases (CDKs).

Caption: Role of this compound in drug discovery.

Safety and Handling

Detailed toxicology data for this compound is not available. However, based on its functional groups and data for related compounds, it should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. For related compounds, hazards include skin, eye, and respiratory irritation.

Conclusion

This compound is a valuable synthetic intermediate with significant potential in medicinal chemistry and drug discovery. While specific experimental data for this compound is limited, its reactivity can be reliably predicted based on its structure and the well-established chemistry of related aminonitropyridines. The synthetic routes and reaction protocols outlined in this guide provide a solid foundation for researchers to utilize this versatile building block in the development of novel, biologically active molecules, particularly in the pursuit of new kinase inhibitors. Further research into the specific properties and reactivity of this compound is warranted to fully exploit its synthetic potential.

References

- 1. chemwhat.com [chemwhat.com]

- 2. Page loading... [wap.guidechem.com]

- 3. 2-Amino-5-nitropyridine synthesis - chemicalbook [chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. benchchem.com [benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Molecular Weight of 6-Bromo-5-nitropyridin-2-amine

Audience: Researchers, scientists, and drug development professionals.

This document provides a detailed breakdown of the molecular weight calculation for the compound 6-Bromo-5-nitropyridin-2-amine.

Molecular Formula

The chemical structure of this compound leads to the molecular formula: C₅H₄BrN₃O₂ . This formula is derived from the pyridine ring structure substituted with a bromine atom, a nitro group (NO₂), and an amine group (NH₂).

Atomic Weight of Constituent Elements

The calculation of the molecular weight is based on the atomic weights of each element present in the molecule. The standard atomic weights for these elements are summarized below.

| Element | Symbol | Quantity | Atomic Weight ( g/mol ) |

| Carbon | C | 5 | 12.011[1] |

| Hydrogen | H | 4 | 1.008[2][3][4] |

| Bromine | Br | 1 | 79.904[5][6][7] |

| Nitrogen | N | 3 | 14.007[8][9] |

| Oxygen | O | 2 | 15.999[10][11] |

Molecular Weight Calculation

The molecular weight is the sum of the atomic weights of all atoms in the molecule.

-

Carbon: 5 × 12.011 g/mol = 60.055 g/mol

-

Hydrogen: 4 × 1.008 g/mol = 4.032 g/mol

-

Bromine: 1 × 79.904 g/mol = 79.904 g/mol

-

Nitrogen: 3 × 14.007 g/mol = 42.021 g/mol

-

Oxygen: 2 × 15.999 g/mol = 31.998 g/mol

Total Molecular Weight = 60.055 + 4.032 + 79.904 + 42.021 + 31.998 = 218.01 g/mol .

A similar compound, 6-Bromo-2-nitropyridin-3-amine, also has a calculated molecular weight of 218.01 g/mol , as it shares the same molecular formula.[12]

Logical Relationship for Molecular Weight Calculation

The following diagram illustrates the logical workflow for determining the molecular weight of a chemical compound from its name.

Note: The request for detailed experimental protocols and signaling pathways is not applicable to the determination of a compound's molecular weight.

References

- 1. Carbon | C (Element) - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. How many grams does an atom of hydrogen weigh? - askIITians [askiitians.com]

- 3. quora.com [quora.com]

- 4. Hydrogen - Wikipedia [en.wikipedia.org]

- 5. Bromine - Wikipedia [en.wikipedia.org]

- 6. byjus.com [byjus.com]

- 7. Bromine - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 8. Nitrogen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 9. sbg.bio.ic.ac.uk [sbg.bio.ic.ac.uk]

- 10. fiveable.me [fiveable.me]

- 11. Oxygen - Wikipedia [en.wikipedia.org]

- 12. 6-Bromo-2-nitropyridin-3-amine | C5H4BrN3O2 | CID 56587806 - PubChem [pubchem.ncbi.nlm.nih.gov]

Elucidation of 6-Bromo-5-nitropyridin-2-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of 6-bromo-5-nitropyridin-2-amine, a substituted pyridine derivative of interest in medicinal chemistry and materials science. This document outlines its chemical identity, predicted spectroscopic characteristics, a plausible synthetic route, and a logical workflow for its structural verification.

Chemical Identity and Properties

This compound is a heterocyclic aromatic compound. Its structure is characterized by a pyridine ring substituted with a bromine atom at the 6-position, a nitro group at the 5-position, and an amine group at the 2-position.

| Identifier | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 84487-05-8 | [1] |

| Molecular Formula | C₅H₄BrN₃O₂ | [1] |

| Molecular Weight | 218.01 g/mol | [1] |

Predicted Spectroscopic Data for Structure Elucidation

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to show two aromatic protons. The chemical shifts are influenced by the electronic effects of the substituents. The electron-withdrawing nitro group will deshield adjacent protons, while the amino group will have a shielding effect.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) |

| H-3 | 6.5 - 7.0 | d | ~8-9 Hz |

| H-4 | 8.0 - 8.5 | d | ~8-9 Hz |

| -NH₂ | 5.0 - 6.0 | br s | N/A |

Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum will reflect the electronic environment of each carbon atom in the pyridine ring.

| Carbon | Predicted Chemical Shift (ppm) |

| C-2 | 158 - 162 |

| C-3 | 110 - 115 |

| C-4 | 140 - 145 |

| C-5 | 130 - 135 |

| C-6 | 145 - 150 |

Predicted Mass Spectrometry Data

Mass spectrometry is a key technique for determining the molecular weight and fragmentation pattern.

| Technique | Predicted m/z Value | Interpretation |

| Electrospray Ionization (ESI) | [M+H]⁺ ≈ 218.9, 220.9 | Molecular ion peak showing isotopic pattern for Bromine |

| Electron Ionization (EI) | M⁺ ≈ 218, 220 | Molecular ion peak with Bromine isotopic pattern |

| Major Fragments | [M-NO₂]⁺, [M-Br]⁺, [M-HCN]⁺ | Characteristic fragmentation patterns for nitroaromatics and pyridines |

Proposed Synthesis Protocol

A plausible synthetic route for this compound involves the nitration of a suitable precursor, such as 2-amino-6-bromopyridine. The following is a generalized experimental protocol.

Reaction: Nitration of 2-amino-6-bromopyridine.

Materials:

-

2-amino-6-bromopyridine

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Ice

-

Sodium Bicarbonate (NaHCO₃) solution

-

Ethyl Acetate

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask, dissolve 2-amino-6-bromopyridine in concentrated sulfuric acid at 0°C with stirring.

-

Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the reaction mixture, maintaining the temperature below 5°C.

-

After the addition is complete, allow the reaction to stir at room temperature for several hours.

-

Pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain this compound.

Logical Workflow for Structure Elucidation

The confirmation of the structure of a synthesized compound like this compound follows a logical workflow involving multiple analytical techniques.

Caption: Workflow for the synthesis and structural elucidation of this compound.

Potential Applications in Research and Drug Development

Substituted nitropyridines are important intermediates in the synthesis of various biologically active molecules. The presence of the bromo, nitro, and amino groups on the pyridine ring of this compound provides multiple sites for further functionalization, making it a versatile building block in drug discovery. Potential areas of application include the development of kinase inhibitors, antibacterial agents, and materials for electronic applications. The specific biological activities and applications of this compound would require further investigation.

References

An In-depth Technical Guide to the Synthesis Precursors of 6-Bromo-5-nitropyridin-2-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic precursors for 6-bromo-5-nitropyridin-2-amine, a key intermediate in pharmaceutical and agrochemical research. Due to the limited availability of a direct, documented synthesis for the final compound, this document focuses on the two most plausible synthetic routes by detailing the preparation of its immediate precursors: 2-amino-6-bromopyridine and 2-amino-5-nitropyridine .

This guide presents detailed experimental protocols, quantitative data for key reactions, and logical workflows to assist researchers in the efficient synthesis of these crucial building blocks. The final conversion to this compound is proposed based on established chemical principles of electrophilic aromatic substitution on pyridine rings.

Route 1: Nitration of 2-Amino-6-bromopyridine

This route involves the synthesis of 2-amino-6-bromopyridine followed by a proposed nitration step. The amino group at the 2-position is an activating group that directs electrophilic substitution to the 3- and 5-positions.

Synthesis of Precursor: 2-Amino-6-bromopyridine

A common method for the synthesis of 2-amino-6-bromopyridine is through the Hofmann degradation of 6-bromo-2-pyridinecarboxamide.[1]

Experimental Protocol:

-

Preparation of Sodium Hypobromite Solution: In a reaction vessel, prepare a solution of sodium hydroxide (20g, 0.5 mol) in water (216g, 12 mol). Cool the solution to between -5°C and 0°C. Slowly add liquid bromine (19.2g, 0.12 mol) dropwise to the lye solution while maintaining the temperature. Stir the mixture for 1 hour to form the sodium hypobromite solution.[1]

-

Hofmann Degradation: To the freshly prepared sodium hypobromite solution, add 6-bromo-2-pyridinecarboxamide (20.1g, 0.1 mol) in portions at room temperature until it is completely dissolved.[1]

-

Reaction and Work-up: Heat the reaction mixture to 70°C and maintain for 0.5 hours. After the reaction is complete, cool the mixture to 0°C.[1]

-

Isolation of Product: Filter the resulting white solid crude product. Extract the filtrate with dichloromethane. Recover the solvent from the organic layer, cool, and filter to obtain more of the crude product. Recrystallize the combined crude product from petroleum ether and dry to yield 2-amino-6-bromopyridine.[1]

Quantitative Data for 2-Amino-6-bromopyridine Synthesis:

| Reactant/Product | Molecular Weight ( g/mol ) | Amount (g) | Moles (mol) | Yield (%) | Melting Point (°C) | Reference |

| 6-Bromo-2-pyridinecarboxamide | 202.02 | 20.1 | 0.1 | - | - | [1] |

| Sodium Hydroxide | 40.00 | 20 | 0.5 | - | - | [1] |

| Liquid Bromine | 159.81 | 19.2 | 0.12 | - | - | [1] |

| 2-Amino-6-bromopyridine | 173.01 | 9.2 | 0.053 | 53.2 | 88-89 | [1] |

Logical Workflow for Route 1:

Proposed Final Step: Nitration of 2-Amino-6-bromopyridine

Adapted Experimental Protocol (Proposed):

-

Reaction Setup: In a three-necked flask equipped with a stirrer, dropping funnel, and thermometer, add concentrated sulfuric acid. Cool the acid to 0°C in an ice bath.

-

Substrate Addition: Slowly add 2-amino-6-bromopyridine to the cooled sulfuric acid, ensuring the temperature does not exceed 5°C.

-

Nitration: Add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the reaction mixture while maintaining the temperature at 0°C. After the addition, allow the reaction to stir at 0°C for 1 hour, then at room temperature for 1 hour, and finally at 50-60°C for 1 hour.[2]

-

Work-up and Isolation: Cool the reaction mixture and pour it onto crushed ice. Neutralize with a 40% sodium hydroxide solution. Collect the precipitate by filtration and wash with water until the washings are free of sulfate. The product would be a mixture of this compound and 6-bromo-3-nitropyridin-2-amine, requiring separation by chromatography.

Route 2: Bromination of 2-Amino-5-nitropyridine

This alternative route begins with the synthesis of 2-amino-5-nitropyridine, a well-documented process, followed by a proposed regioselective bromination at the 6-position.

Synthesis of Precursor: 2-Amino-5-nitropyridine

The synthesis of 2-amino-5-nitropyridine is typically achieved through the nitration of 2-aminopyridine.[3]

Experimental Protocol:

-

Reaction Setup: In a reaction vessel, dissolve 2-aminopyridine (18.82g, 0.2 mol) in 1,2-dichloroethane (75.3g).[3]

-

Nitration: Cool the solution to below 10°C and slowly add a mixed acid solution of concentrated sulfuric acid and fuming nitric acid (45.17g) dropwise over 12 hours. The reaction mixture will change color from light yellow to red-wine.[3]

-

Work-up: After the reaction is complete, cool the mixture to room temperature and wash with water until the pH is 5-8.[3]

-

Isolation of Product: Recover the 1,2-dichloroethane under reduced pressure. Pour the residue into ice water to precipitate a dark yellow solid. Filter the precipitate, wash with water, and dry to obtain 2-amino-5-nitropyridine.[3]

Quantitative Data for 2-Amino-5-nitropyridine Synthesis:

| Reactant/Product | Molecular Weight ( g/mol ) | Amount (g) | Moles (mol) | Yield (%) | Purity (HPLC) | Reference |

| 2-Aminopyridine | 94.11 | 18.82 | 0.2 | - | - | [3] |

| Mixed Acid (H₂SO₄/HNO₃) | - | 45.17 | - | - | - | [3] |

| 2-Amino-5-nitropyridine | 139.11 | 25.83 | 0.186 | 91.67 | 98.66% | [3] |

Logical Workflow for Route 2:

Proposed Final Step: Bromination of 2-Amino-5-nitropyridine

The regioselective bromination of 2-amino-5-nitropyridine at the 6-position presents a synthetic challenge. The strong deactivating effect of the nitro group at the 5-position and the ortho-, para-directing influence of the amino group suggest that electrophilic bromination would likely occur at the 3-position. Achieving bromination at the 6-position would likely require a more complex, multi-step approach, possibly involving protection/deprotection steps or the use of specific catalytic systems that could favor this regioselectivity. Further research into directed ortho-metalation or other advanced synthetic methodologies may be necessary to achieve this transformation efficiently.

Conclusion

This technical guide has detailed two plausible synthetic pathways for the precursors of this compound. While a direct, one-step synthesis for the final product is not well-documented, the protocols provided for the synthesis of 2-amino-6-bromopyridine and 2-amino-5-nitropyridine are robust and high-yielding. The proposed subsequent nitration and bromination steps are based on sound chemical principles and analogous reactions, providing a strong foundation for further research and process development. Researchers and drug development professionals can utilize the information herein to synthesize the necessary precursors and explore the final conversion to the target molecule. It is recommended that the proposed final steps be carefully optimized and the regioselectivity of the reactions be thoroughly analyzed.

References

An In-depth Technical Guide on the Solubility of 6-Bromo-5-nitropyridin-2-amine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-5-nitropyridin-2-amine is a substituted pyridine derivative of interest in medicinal chemistry and materials science. Understanding its solubility in organic solvents is a critical first step in various applications, including reaction chemistry, purification, formulation development, and analytical method development. The solubility of an active pharmaceutical ingredient (API) is a key determinant of its bioavailability and manufacturability. This document outlines the theoretical considerations and practical methodologies for assessing the solubility of this compound.

The structure of this compound, featuring a polar amine group, a nitro group, and a bromine atom on a pyridine ring, suggests a complex solubility profile. The presence of both hydrogen bond donors (the amine group) and acceptors (the nitro and pyridine nitrogen) indicates potential solubility in polar solvents. However, the bromo- and nitro-substituted aromatic ring contributes to its molecular weight and potential for non-polar interactions.

Theoretical Framework for Solubility

The principle of "like dissolves like" is a fundamental concept in predicting solubility.[1] This principle suggests that substances with similar polarities are more likely to be soluble in one another. The polarity of a solvent is determined by its molecular structure and the resulting dipole moment.

For this compound, one can anticipate:

-

High solubility in polar aprotic solvents (e.g., DMSO, DMF, acetonitrile) that can engage in dipole-dipole interactions and potentially hydrogen bonding.

-

Moderate to low solubility in polar protic solvents (e.g., methanol, ethanol), where the solvent's hydrogen-bonding network might be disrupted.

-

Low solubility in non-polar solvents (e.g., hexane, toluene) due to the significant difference in polarity.

Quantitative Solubility Data

As previously noted, specific quantitative solubility data for this compound is not available in the reviewed literature. To facilitate future research and data presentation, the following table provides a standardized format for reporting such data.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method of Determination | Reference |

| e.g., Dimethyl Sulfoxide (DMSO) | 25 | e.g., Shake-Flask | |||

| e.g., N,N-Dimethylformamide (DMF) | 25 | e.g., HPLC | |||

| e.g., Acetonitrile | 25 | e.g., UV-Vis | |||

| e.g., Methanol | 25 | e.g., Shake-Flask | |||

| e.g., Ethanol | 25 | e.g., HPLC | |||

| e.g., Dichloromethane | 25 | e.g., UV-Vis | |||

| e.g., Toluene | 25 | e.g., Shake-Flask | |||

| e.g., Hexane | 25 | e.g., HPLC |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the equilibrium solubility of this compound in an organic solvent using the widely accepted shake-flask method.[2]

4.1. Materials and Equipment

-

This compound (solid, of known purity)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature orbital shaker or rotator

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

4.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that equilibrium is reached with the undissolved solid present.

-

Accurately add a known volume of the desired organic solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature orbital shaker set to the desired temperature (e.g., 25 °C or 37 °C).[3][4]

-

Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.[3][4] The time to reach equilibrium should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.[3]

-

-

Sample Separation:

-

After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.

-

Separate the supernatant from the solid by either centrifugation or filtration.[4] If using filtration, ensure the filter material is compatible with the solvent and does not adsorb the solute.

-

-

Sample Analysis:

-

Carefully take an aliquot of the clear supernatant and dilute it with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical method.

-

Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectroscopy.[5]

-

-

Quantification:

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Determine the concentration of the compound in the diluted sample by interpolating from the calibration curve.

-

Calculate the original solubility in the solvent by taking into account the dilution factor.

-

4.3. Data Reporting

-

Report the solubility in standard units such as mg/mL or mol/L.

-

Specify the temperature at which the measurement was made.

-

Detail the analytical method used for quantification.

-

Perform each measurement in triplicate to ensure reproducibility.[3][4]

Visualizations

5.1. Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Workflow for determining the solubility of a compound.

5.2. Logical Relationship of Factors Affecting Solubility

This diagram outlines the interplay of molecular and environmental factors that influence the solubility of a compound like this compound.

Caption: Factors influencing the solubility of a solid compound.

Conclusion

While quantitative solubility data for this compound in organic solvents is not currently available in the public domain, this guide provides a comprehensive framework for researchers to determine this crucial physicochemical property. By following the detailed experimental protocol and considering the theoretical principles outlined, scientists in drug development and other fields can generate the necessary data to advance their research. The provided templates for data presentation and visualizations offer a standardized approach to reporting and understanding the solubility characteristics of this compound.

References

Spectroscopic Profile of 6-Bromo-5-nitropyridin-2-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a detailed overview of the predicted spectroscopic data for the compound 6-Bromo-5-nitropyridin-2-amine. Due to a lack of available experimental data in peer-reviewed literature, this document focuses on computationally predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The guide includes structured data tables, detailed interpretations, and standardized experimental protocols for acquiring such data. A logical workflow for spectroscopic analysis is also presented. This document is intended to serve as a foundational resource for researchers working with or synthesizing this compound.

Introduction

This compound is a substituted pyridine derivative of interest in medicinal chemistry and materials science due to its potential as a versatile building block. The presence of an amine, a nitro group, and a bromine atom on the pyridine ring offers multiple sites for further functionalization. Accurate spectroscopic characterization is the cornerstone of chemical synthesis and drug development, ensuring structural integrity and purity. This guide provides an in-depth, albeit predicted, spectroscopic profile to aid in the identification and characterization of this molecule.

Predicted Spectroscopic Data

The following sections present the predicted spectroscopic data for this compound. It is crucial to note that these are computationally generated values and should be confirmed with experimental data once available.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule.

Predicted ¹H NMR Data (Solvent: DMSO-d₆, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~8.2 - 8.4 | Singlet | 1H | H-4 |

| ~7.8 - 8.0 | Singlet | 1H | H-3 |

| ~7.0 - 7.5 | Broad Singlet | 2H | NH₂ |

Predicted ¹³C NMR Data (Solvent: DMSO-d₆, 100 MHz)

| Chemical Shift (δ) ppm | Assignment |

| ~158 - 162 | C-2 |

| ~145 - 150 | C-4 |

| ~135 - 140 | C-5 |

| ~115 - 120 | C-6 |

| ~110 - 115 | C-3 |

Interpretation: The ¹H NMR spectrum is expected to be relatively simple, showing two distinct singlets for the aromatic protons H-3 and H-4. The downfield shift of H-4 is anticipated due to the strong electron-withdrawing effect of the adjacent nitro group. The protons of the amine group are expected to appear as a broad singlet, the chemical shift of which can be highly dependent on solvent and concentration.

In the ¹³C NMR spectrum, five distinct signals are predicted for the pyridine ring carbons. The carbon bearing the amino group (C-2) is expected at the most downfield position, while the carbon attached to the bromine (C-6) will also be significantly shifted. The presence of the nitro group will deshield the C-5 and C-4 positions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Medium, Sharp (doublet) | N-H stretch (asymmetric & symmetric) |

| 1620 - 1580 | Medium | N-H bend (scissoring) |

| 1550 - 1500 | Strong | Asymmetric NO₂ stretch |

| 1360 - 1320 | Strong | Symmetric NO₂ stretch |

| 1600 - 1450 | Medium to Weak | C=C and C=N stretching (aromatic ring) |

| 1200 - 1000 | Medium | C-N stretch |

| 700 - 550 | Medium to Strong | C-Br stretch |

Interpretation: The IR spectrum will be characterized by the distinct vibrations of the amino and nitro functional groups. The primary amine should give rise to a characteristic doublet in the high-frequency region due to asymmetric and symmetric N-H stretching. Strong absorptions corresponding to the asymmetric and symmetric stretching of the nitro group are expected in the mid-frequency range. The presence of the pyridine ring will be confirmed by C=C and C=N stretching bands. A band in the lower frequency region will indicate the C-Br stretch.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity (%) | Assignment |

| 217/219 | High | [M]⁺ (Molecular ion) |

| 187/189 | Medium | [M - NO]⁺ |

| 171/173 | Medium | [M - NO₂]⁺ |

| 138 | Low | [M - Br]⁺ |

| 92 | Medium | [M - Br - NO₂]⁺ |

Interpretation: The mass spectrum is expected to show a prominent molecular ion peak [M]⁺ with a characteristic isotopic pattern (approximately 1:1 ratio for m/z and m/z+2) due to the presence of a bromine atom. Common fragmentation pathways for nitroaromatic compounds include the loss of NO (30 amu) and NO₂ (46 amu). The loss of the bromine radical (79/81 amu) is another expected fragmentation.

Experimental Protocols

The following are general protocols for obtaining the spectroscopic data described above. Instrument parameters should be optimized for the specific sample.

3.1. NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR Acquisition: Acquire the spectrum on the same instrument. Typical parameters include a 45-degree pulse angle, a relaxation delay of 2-5 seconds, and a sufficient number of scans (1024 or more) to achieve a good signal-to-noise ratio. Proton decoupling should be applied.

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard (δ 2.50 for ¹H and δ 39.52 for ¹³C in DMSO-d₆).

3.2. IR Spectroscopy

-

Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Acquisition: Record the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer, typically over a range of 4000-400 cm⁻¹. Co-add 16-32 scans at a resolution of 4 cm⁻¹ for a good quality spectrum.

-

Data Processing: Perform a background subtraction using a spectrum of the clean ATR crystal.

3.3. Mass Spectrometry (EI)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or by injection of a dilute solution if using a GC-MS system.

-

Ionization: Ionize the sample using a standard electron ionization source (typically 70 eV).

-

Mass Analysis: Scan a mass range appropriate for the molecular weight of the compound (e.g., m/z 40-300).

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure.

Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the spectroscopic characterization of a novel compound like this compound.

Commercial Availability and Synthetic Utility of 6-Bromo-5-nitropyridin-2-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: 6-Bromo-5-nitropyridin-2-amine, a substituted pyridine derivative, is a key building block in medicinal chemistry and drug discovery. Its unique structural features, including a bromine atom amenable to cross-coupling reactions and a nitro group that can be readily transformed into other functionalities, make it a versatile precursor for the synthesis of a wide range of heterocyclic compounds with potential therapeutic applications. This technical guide provides a comprehensive overview of the commercial availability of this compound, its key chemical properties, and detailed experimental protocols for its synthesis and derivatization.

Chemical Identity and Commercial Availability

This compound is systematically known as 2-Amino-6-bromo-5-nitropyridine. It is crucial to use its correct CAS (Chemical Abstracts Service) number to ensure the procurement of the right compound.

CAS Number: 84487-05-8[1][2][3]

A number of chemical suppliers offer this compound, typically for research and development purposes. The purity and available quantities can vary between suppliers. Researchers are advised to request certificates of analysis (CoA) to verify the quality of the compound.

Quantitative Data Summary

The following tables summarize the key physical and chemical properties of this compound, compiled from various chemical suppliers and databases.

Table 1: Physical and Chemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₅H₄BrN₃O₂ | [2][3] |

| Molecular Weight | 218.01 g/mol | [2][3] |

| Appearance | Light yellow to yellow to orange powder/crystal | --- |

| Boiling Point | 357.488 °C at 760 mmHg | [2] |

| Flash Point | 170.003 °C | [2] |

| Density | 1.93 g/cm³ | [2] |

| Refractive Index | 1.683 | [2] |

Table 2: Commercial Supplier Information (Representative)

| Supplier | Purity | Available Quantities |

| BLD Pharmatech | ≥ 95% | Inquire |

| 2a biotech | Inquire | Inquire |

| AiFChem | ≥ 95% | Inquire |

| NovaChemistry | Inquire | Inquire |

Note: Availability and purity levels are subject to change. It is recommended to contact the suppliers directly for the most current information.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of this compound and a representative derivatization reaction, which are crucial for its application in drug discovery.

Protocol 1: Synthesis of this compound (via Nitration of 2-Amino-6-bromopyridine)

This protocol is adapted from the synthesis of a structurally similar compound, 2-amino-5-bromo-3-nitropyridine, and represents a plausible route.[4]

Materials:

-

2-Amino-6-bromopyridine

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Fuming Nitric Acid (HNO₃)

-

Ice

-

Deionized Water

-

Sodium Bicarbonate (NaHCO₃) solution (saturated)

-

Ethyl Acetate

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Three-necked flask, dropping funnel, magnetic stirrer, thermometer, ice bath, filtration apparatus, rotary evaporator.

Procedure:

-

In a three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve 2-amino-6-bromopyridine in concentrated sulfuric acid, maintaining the temperature below 10°C using an ice bath.

-

Slowly add a pre-cooled mixture of concentrated sulfuric acid and fuming nitric acid dropwise to the reaction flask, ensuring the temperature does not exceed 10°C.

-

After the addition is complete, continue stirring the reaction mixture at a controlled temperature for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture onto crushed ice.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extract the aqueous layer with ethyl acetate multiple times.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product by recrystallization or column chromatography to yield pure this compound.

Protocol 2: Suzuki-Miyaura Cross-Coupling of this compound

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a common method for derivatizing brominated pyridines.[5][6][7][8]

Materials:

-

This compound

-

Arylboronic acid

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

-

Base (e.g., Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄))

-

Solvent system (e.g., 1,4-dioxane/water, DMF)

-

Schlenk flask or microwave vial

-

Inert gas (Nitrogen or Argon)

-

Ethyl acetate, water, brine, anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a Schlenk flask or microwave vial, add this compound, the arylboronic acid (1.2-1.5 equivalents), and the base (2-3 equivalents).

-

Evacuate and backfill the reaction vessel with an inert gas (Nitrogen or Argon) three times.

-

Under the inert atmosphere, add the palladium catalyst (typically 2-5 mol%).

-

Add the degassed solvent system to the reaction vessel.

-

Heat the reaction mixture to the desired temperature (typically 80-120°C) and stir for the required time (can range from minutes for microwave-assisted reactions to several hours for conventional heating).

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the reaction mixture with ethyl acetate and water.

-

Separate the organic layer and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

Mandatory Visualizations

Experimental Workflow: Synthesis and Derivatization

The following diagram illustrates a typical experimental workflow for the synthesis of this compound and its subsequent use in a Suzuki-Miyaura cross-coupling reaction.

Caption: Experimental workflow for the synthesis and derivatization of this compound.

Signaling Pathway: Role in Kinase Inhibitor Synthesis

This compound is a valuable precursor for synthesizing imidazopyridines, a class of compounds known to inhibit key signaling pathways implicated in cancer, such as the PI3K/AKT/mTOR and MAPK/ERK pathways.[9][10][11][12][13] The diagram below illustrates a simplified representation of these pathways and the potential point of intervention for inhibitors derived from this scaffold.

Caption: Potential intervention of imidazopyridine-based kinase inhibitors in the PI3K/AKT and MAPK/ERK signaling pathways.

References

- 1. 2abiotech.net [2abiotech.net]

- 2. 6-bromo-5-nitro-pyridin-2-amine | 84487-05-8 [chemnet.com]

- 3. chemwhat.com [chemwhat.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities | MDPI [mdpi.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Design and synthesis of imidazopyridine analogues as inhibitors of phosphoinositide 3-kinase signaling and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A screen for kinase inhibitors identifies antimicrobial imidazopyridine aminofurazans as specific inhibitors of the Listeria monocytogenes PASTA kinase PrkA - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Imidazopyridine Compounds as ERK5 Inhibitors for Treating Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

The Advent and Advancement of Nitropyridines: A Technical Guide to Their Synthesis and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitropyridines, a class of heterocyclic compounds characterized by a pyridine ring bearing one or more nitro groups, have emerged as pivotal structural motifs in a wide array of biologically active molecules. Their unique electronic properties, stemming from the electron-withdrawing nature of the nitro group, render them valuable intermediates in organic synthesis and confer upon them a diverse range of pharmacological activities. This technical guide provides an in-depth exploration of the discovery, historical evolution of synthetic methodologies, and the significant biological roles of nitropyridine compounds, tailored for professionals in chemical and pharmaceutical research.

Historical Perspective: Overcoming Synthetic Challenges

The journey of nitropyridine chemistry is a testament to the ingenuity of organic chemists in overcoming significant synthetic hurdles. The direct nitration of pyridine, the parent heterocycle, proved to be a formidable challenge for early chemists. The pyridine ring's inherent electron deficiency, which is further exacerbated by protonation of the ring nitrogen under harsh acidic nitrating conditions, deactivates it towards electrophilic aromatic substitution.[1]

Initial successes in the early 20th century involved the nitration of activated pyridine derivatives, such as aminopyridines.[2] The amino group, being an electron-donating group, activates the pyridine ring towards electrophilic attack, facilitating the introduction of a nitro group. However, this approach often led to mixtures of isomers, necessitating tedious separation procedures.[3]

A significant breakthrough came with the exploration of indirect methods. The synthesis of 4-nitropyridine, for instance, was effectively achieved through the nitration of pyridine N-oxide.[4] The N-oxide functionality activates the pyridine ring, particularly at the 4-position, to electrophilic substitution. Subsequent deoxygenation of the resulting 4-nitropyridine N-oxide yields the desired 4-nitropyridine.[4]

The synthesis of 3-nitropyridine in good yield was long considered a synthetic challenge. A notable advancement was Bakke's procedure, which involves the reaction of pyridine with dinitrogen pentoxide to form an N-nitropyridinium intermediate. Subsequent treatment with water leads to the formation of 3-nitropyridine via a[5][6] sigmatropic shift.[1][7]

These early discoveries laid the foundation for the development of more sophisticated and regioselective synthetic strategies, which continue to evolve with the advent of modern catalytic methods.

Core Synthetic Methodologies

The synthesis of nitropyridines can be broadly categorized into several key strategies, each with its own advantages and historical significance.

Nitration of Pyridine and its Derivatives

Direct nitration of the pyridine ring remains a challenging yet viable route under specific conditions.

-

High-Temperature Nitration: Early attempts involved the nitration of pyridine at very high temperatures (around 300 °C) with a mixture of nitric and sulfuric acids, but this method typically resulted in low yields of 3-nitropyridine.

-

Nitration of Activated Pyridines: The presence of electron-donating groups, such as amino or hydroxyl groups, on the pyridine ring facilitates electrophilic nitration. For example, 2-aminopyridine can be nitrated to afford a mixture of 2-amino-3-nitropyridine and 2-amino-5-nitropyridine.[3]

Synthesis via Pyridine N-Oxides

The use of pyridine N-oxides is a cornerstone in the synthesis of 4-nitropyridine and its derivatives.

-

Nitration of Pyridine N-Oxide: Pyridine N-oxide readily undergoes nitration, primarily at the 4-position, using a mixture of fuming nitric acid and concentrated sulfuric acid.

-

Deoxygenation: The resulting nitropyridine N-oxide can be deoxygenated using various reagents, such as phosphorus trichloride (PCl₃) or through catalytic methods, to yield the corresponding nitropyridine.[8]

Modern Synthetic Approaches

Contemporary organic synthesis has introduced more refined and efficient methods for the preparation of nitropyridines.

-

Ring-Closing Condensation Reactions: The Hantzsch pyridine synthesis, discovered by Arthur Rudolf Hantzsch in 1881, provides a versatile method for constructing the pyridine ring itself, which can then be functionalized.[9] While not a direct nitration method, it is a foundational synthesis for pyridine derivatives.

-

Three-Component Ring Transformations: More recent methods involve the transformation of other heterocyclic rings. For instance, 1-methyl-3,5-dinitro-2-pyridone can react with a ketone and ammonia in a three-component ring transformation to afford various substituted nitropyridines.[10]

-

Catalytic Methods: The development of transition-metal-catalyzed cross-coupling reactions has also provided new avenues for the synthesis of functionalized nitropyridines.

Quantitative Data on Key Synthetic Reactions

| Product | Starting Material | Reagents and Conditions | Yield (%) | Reference(s) |

| 2-Amino-5-nitropyridine | 2-Aminopyridine | H₂SO₄, fuming HNO₃ in 1,2-dichloroethane, 58 °C, 10 h | 91.67 | [5] |

| 3-Nitropyridine | Pyridine | N₂O₅, then SO₂/H₂O | 77 | [11] |

| 3-Methyl-4-nitropyridine-1-oxide | 3-Methylpyridine-1-oxide | Fuming HNO₃, H₂SO₄, 100-105 °C, 2 h | 70-73 | [6] |

| 4-Nitropyridine N-oxide | Pyridine N-oxide | Fuming HNO₃, H₂SO₄, 125-130 °C, 3 h | >90 | |

| 2-Amino-5-bromo-3-nitropyridine | 2-Amino-5-bromopyridine | H₂SO₄, 95% HNO₃, 0 °C to 60 °C | 62-67 | [12] |

| 2-Nitro-3-aminopyridine | N,N'-di-(3-pyridyl)-urea | 10% Oleum, 32% HNO₃/68% H₂SO₄, 60 °C, 3 h, then hydrolysis | >90 | [13] |

Detailed Experimental Protocols

Synthesis of 4-Nitropyridine N-Oxide from Pyridine N-Oxide

Materials:

-

Pyridine N-oxide (9.51 g, 100 mmol)

-

Fuming Nitric Acid (12 mL, ~0.29 mol)

-

Concentrated Sulfuric Acid (30 mL, ~0.56 mol)

-

Crushed Ice

-

Saturated Sodium Carbonate Solution

-

Acetone

Procedure:

-

Preparation of the Nitrating Acid: In a 250 mL Erlenmeyer flask equipped with a magnetic stir bar, cool 12 mL of fuming nitric acid in an ice bath. Slowly and portion-wise, add 30 mL of concentrated sulfuric acid while stirring. Allow the nitrating acid to reach a temperature of 20 °C.

-

Reaction Setup: In a 100 mL three-neck flask equipped with a magnetic stir bar, reflux condenser, internal thermometer, and an addition funnel, place 9.51 g of pyridine N-oxide and heat to 60 °C.

-

Nitration: Transfer the prepared nitrating acid to the addition funnel and add it dropwise to the stirred pyridine N-oxide over 30 minutes. The internal temperature will initially decrease. After the addition is complete, heat the reaction mixture to an internal temperature of 125-130 °C for 3 hours.

-

Work-up and Isolation: Cool the reaction mixture to room temperature and carefully pour it onto approximately 150 g of crushed ice in a 1 L beaker. Carefully add saturated sodium carbonate solution in portions until a pH of 7-8 is reached. A yellow crystalline solid will precipitate.

-

Purification: Collect the crude product by vacuum filtration and wash it with cold water. To the crude product, add acetone to dissolve the 4-nitropyridine N-oxide, leaving the insoluble sodium sulfate behind. Separate the solid by filtration. Evaporate the acetone from the filtrate to obtain the purified 4-nitropyridine N-oxide. The product can be further purified by recrystallization from acetone if necessary.

Caption: Simplified signaling pathway of nitrendipine as a calcium channel blocker.

Kinase Inhibition

Several nitropyridine-containing compounds have been identified as potent inhibitors of various protein kinases, which are crucial regulators of cell signaling. [14]Dysregulation of kinase activity is a hallmark of many diseases, including cancer.

-

JAK2 Inhibition: Certain nitropyridine derivatives have been shown to inhibit Janus kinase 2 (JAK2), a key component of the JAK-STAT signaling pathway that is involved in cell growth and proliferation. [14]* GSK3 Inhibition: Other derivatives have demonstrated inhibitory activity against glycogen synthase kinase-3 (GSK3), a serine/threonine kinase implicated in multiple cellular processes. [14] Generalized Kinase Inhibitor Signaling Pathway

Caption: General mechanism of action for nitropyridine-based kinase inhibitors.

Microtubule-Targeting Agents

A novel class of 3-nitropyridine analogues has been identified as microtubule-targeting agents with potent anti-cancer effects. [6]These compounds bind to the colchicine-site of tubulin, inhibiting its polymerization into microtubules. This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and ultimately apoptosis in cancer cells. [6] Signaling Pathway of Nitropyridine-based Microtubule Destabilization

Caption: Mechanism of action of 3-nitropyridine analogues as microtubule-targeting agents.

Conclusion

The field of nitropyridine chemistry has evolved from early struggles with direct nitration to the development of a sophisticated toolbox of synthetic methodologies. This has enabled the synthesis of a vast array of nitropyridine derivatives with significant biological activities. From their role as antihypertensive agents to their potential as anticancer drugs, nitropyridines continue to be a fertile ground for research and development. The ongoing exploration of their mechanisms of action and the refinement of their synthesis will undoubtedly lead to the discovery of new therapeutic agents with improved efficacy and safety profiles. This guide serves as a foundational resource for researchers and scientists dedicated to advancing the frontiers of medicinal chemistry and drug discovery.

References

- 1. A mild, catalyst-free synthesis of 2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Electric Hindrance and Dipole Moments in 2-Aminopyridine Nitration [article.sapub.org]

- 3. Preparation of 2-amino-3-nitropyridine and 2-amino-5-nitro pyridine | Semantic Scholar [semanticscholar.org]

- 4. benchchem.com [benchchem.com]

- 5. 2-Amino-5-nitropyridine synthesis - chemicalbook [chemicalbook.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. researchgate.net [researchgate.net]

- 8. Deoxygenation of Pyridine N-Oxides by Palladium-Catalysed Transfer Oxidation of Trialkylamines [organic-chemistry.org]

- 9. Pyridine - Wikipedia [en.wikipedia.org]

- 10. Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chempanda.com [chempanda.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. US4952697A - Process for the preparation of 2-nitro-3-aminopyridine, and the intermediates which are formed in the reaction - Google Patents [patents.google.com]

- 14. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical Properties of Substituted Nitropyridines: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical properties of substituted nitropyridines, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science.[1][2][3] Pyridine derivatives are integral to numerous natural products and pharmaceuticals, and the introduction of a nitro group significantly modulates their electronic and chemical properties, making them versatile precursors for a wide range of bioactive molecules.[1][4][5][6] This document details their electronic structure, physicochemical properties, and the computational methodologies used for their characterization, offering valuable insights for the rational design of novel therapeutic agents and functional materials.

Electronic and Physicochemical Properties

The electronic properties of substituted nitropyridines are highly dependent on the position of the nitro group and other substituents on the pyridine ring.[7][8] The nitro group is strongly electron-withdrawing, which influences the electron density distribution, frontier molecular orbitals (HOMO and LUMO), and overall reactivity of the molecule.[7][8] These properties are crucial for understanding the potential of these compounds as high-energy-density materials and for predicting their interactions with biological targets.[9]

Quantum Chemical Properties

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and properties of substituted nitropyridines.[9][10] These computational methods provide quantitative data on various molecular descriptors that are essential for structure-activity relationship (SAR) and quantitative structure-activity relationship (QSAR) studies.[11][12][13][14]

Table 1: Calculated Quantum Chemical Properties of Selected Substituted Nitropyridines

| Compound | Method/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Dipole Moment (Debye) | Reference |

| 2-Nitropyridine | - | - | - | - | - | [15] |

| 3-Nitropyridine | - | - | - | - | - | [16] |

| 4-Nitropyridine | - | - | - | - | - | [17] |

| 2,3,4,5-Tetranitropyridine | B3PW91/6-311++G(d,p) | - | - | - | - | [9] |

| 2,3,5,6-Tetranitropyridine | B3PW91/6-311++G(d,p) | - | - | - | - | [9] |

| 2,3,4,5,6-Pentanitropyridine | B3PW91/6-311++G(d,p) | - | - | - | - | [9] |

| 2-Amino-5-nitropyridine | DFT | - | - | - | - | [18] |

Note: Specific values for HOMO, LUMO, Energy Gap, and Dipole Moment are often presented in graphical form or are part of extensive datasets within the cited literature. This table serves as a template for organizing such data.

Physicochemical Properties

The physicochemical properties of substituted nitropyridines, such as their solubility, lipophilicity, and pKa, are critical for their application in drug development, as these factors govern their pharmacokinetic and pharmacodynamic profiles.

Table 2: Physicochemical Properties of Selected Nitropyridines

| Compound | Molecular Weight ( g/mol ) | LogP | pKa | Solubility | Reference |

| 2-Nitropyridine | 124.10 | - | - | - | [15] |

| 3-Nitropyridine | 124.10 | - | - | - | [16] |

| 4-Nitropyridine | 124.10 | - | - | - | [17] |

| 2-Methyl-3-nitropyridine | 138.12 | - | - | - | [6] |

Note: Experimental data for LogP, pKa, and solubility are not always readily available in a centralized format and often require specific experimental determination or prediction using specialized software.

Experimental and Computational Protocols

The synthesis and theoretical characterization of substituted nitropyridines involve a range of experimental and computational techniques.

Synthesis of Substituted Nitropyridines

The synthesis of substituted nitropyridines can be achieved through various methods, with the direct nitration of the pyridine ring being a common approach.

Protocol 1: General Procedure for the Nitration of Pyridines

-

Reagents and Materials: Pyridine derivative, nitric acid, trifluoroacetic anhydride, sodium metabisulfite, dichloromethane, ice bath, standard laboratory glassware.[19][20]

-

Procedure: a. Chill trifluoroacetic anhydride in an ice bath. b. Slowly add the pyridine derivative to the chilled trifluoroacetic anhydride and stir for 2 hours. c. Add concentrated nitric acid dropwise to the mixture. d. After the reaction is complete, add the mixture to a solution of sodium metabisulfite. e. Extract the product with dichloromethane. f. Purify the crude product by column chromatography.[20]

-

Characterization: The final product is characterized by 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy and elemental analysis.[19][20]

Workflow for the Synthesis of Substituted Nitropyridines

Caption: General workflow for the synthesis of substituted nitropyridines via nitration.

Computational Methodology for Theoretical Properties

Density Functional Theory (DFT) is a powerful computational tool for investigating the electronic properties of molecules.

Protocol 2: DFT Calculations for Substituted Nitropyridines

-

Software: Gaussian, NWChem, or other quantum chemistry software packages.[21]

-

Methodology: a. Geometry Optimization: The molecular structure of the substituted nitropyridine is optimized to its lowest energy conformation using a suitable DFT functional (e.g., B3LYP, B3PW91) and basis set (e.g., 6-311++G(d,p)).[9][10] b. Frequency Calculations: Vibrational frequency analysis is performed at the same level of theory to confirm that the optimized structure corresponds to a true minimum on the potential energy surface.[10] c. Property Calculations: Various electronic properties are calculated, including:

- Frontier Molecular Orbitals (HOMO and LUMO): To determine the electron-donating and accepting capabilities.[7]

- Molecular Electrostatic Potential (MEP): To identify regions of positive and negative electrostatic potential, which are important for intermolecular interactions.[11]

- Natural Bond Orbital (NBO) analysis: To investigate charge transfer and delocalization within the molecule.[11][22]

- Dipole Moment: To assess the overall polarity of the molecule.[11]

-

Data Analysis: The calculated data is analyzed to understand the structure-property relationships and to predict the reactivity and potential biological activity of the compounds.

Logical Relationship between Molecular Structure and Theoretical Properties

Caption: Relationship between molecular structure and predicted properties via DFT.

Biological Activity and Drug Development Potential

Substituted nitropyridines exhibit a wide range of biological activities, including antimicrobial, anticancer, and antiviral properties.[1][23] The nitro group can act as both a pharmacophore and a toxicophore, and its presence significantly influences the molecule's interaction with biological targets.[23]

Table 3: Reported Biological Activities of Substituted Nitropyridines

| Compound/Derivative Class | Biological Activity | Mechanism of Action (if known) | Reference |

| 2-Amino-5-nitropyridine derivatives | Anticancer | - | [1] |

| Nitropyridine-containing complexes | Antimicrobial | - | [1] |

| 3-Nitropyridylpiperazine derivatives | Urease inhibitors | - | [5] |

| 2-Styryl-3-nitropyridines | Fluorescent probes | - | [3][24] |

| Halogenated Nitropyridines | Versatile pharmaceutical intermediates | - | [25] |

The versatility of substituted nitropyridines as precursors for complex bioactive molecules makes them highly valuable in drug discovery and development.[4][6][25] Their unique electronic properties also make them candidates for applications in materials science, such as in the development of novel dyes and electronic components.[1][6]

Conclusion

This technical guide has provided a detailed overview of the theoretical properties of substituted nitropyridines. The combination of experimental synthesis and computational characterization is crucial for understanding the structure-property relationships of these versatile compounds. The data and protocols presented herein are intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in the field of medicinal chemistry and materials science, facilitating the design and development of novel and improved nitropyridine-based compounds. The continued exploration of this class of molecules holds significant promise for future therapeutic and technological advancements.[1]

References

- 1. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CHEMICAL PROPERTIES AND APPLICATIONS OF NITROPYRIDINES [agris.fao.org]

- 3. Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. nbinno.com [nbinno.com]

- 7. ias.ac.in [ias.ac.in]

- 8. researchgate.net [researchgate.net]

- 9. Theoretical calculations about nitro-substituted pyridine as high-energy-density compounds (HEDCs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. tandfonline.com [tandfonline.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Combined 3D-QSAR, molecular docking, and molecular dynamics study on piperazinyl-glutamate-pyridines/pyrimidines as potent P2Y12 antagonists for inhibition of platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. 2-Nitropyridine | C5H4N2O2 | CID 26998 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. 3-Nitropyridine | C5H4N2O2 | CID 137630 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. 4-Nitropyridine | C5H4N2O2 | CID 70734 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. scribd.com [scribd.com]

- 21. Quantum-Chemical Study of Some Trispyrazolobenzenes and Trispyrazolo-1,3,5-triazines | Supercomputing Frontiers and Innovations [superfri.org]

- 22. Structure and Optical Properties of New 2-N-Phenylamino-methyl-nitro-pyridine Isomers - PMC [pmc.ncbi.nlm.nih.gov]

- 23. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

- 25. nbinno.com [nbinno.com]

Methodological & Application

Synthesis of 2-Amino-5-bromo-3-nitropyridine from 2-Amino-5-bromopyridine: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction